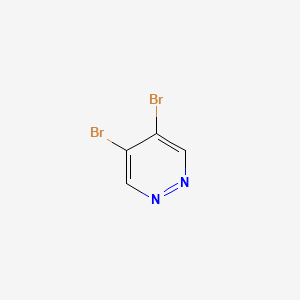

4,5-dibromopyridazine

Description

4,5-Dibromopyridazine (C₄H₂Br₂N₂) is a halogenated pyridazine derivative characterized by bromine atoms at the 4- and 5-positions of the pyridazine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the reactivity of its bromine substituents. Its electron-deficient aromatic system enhances electrophilic substitution, making it valuable for constructing complex heterocycles and functionalized materials .

Properties

IUPAC Name |

4,5-dibromopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-7-8-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXWYINFVKOAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314901 | |

| Record name | 4,5-Dibromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023817-06-2 | |

| Record name | 4,5-Dibromopyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1023817-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4,5-dibromopyridazine typically involves the bromination of pyridazine derivatives. One common method is the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial production methods for 4,5-dibromopyridazine may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

4,5-dibromopyridazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in 4,5-dibromopyridazine can be substituted by other nucleophiles such as oxygen, nitrogen, or sulfur nucleophiles.

Reduction Reactions: The compound can be reduced to form dihydropyridazine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of 4,5-dibromopyridazine can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of pyridazine diones.

Scientific Research Applications

4,5-dibromopyridazine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.

Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Mechanism of Action

The mechanism of action of 4,5-dibromopyridazine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Positional Isomers: 3,6-Dibromopyridazine Derivatives

The positional isomer 3,6-dibromopyridazine-4,5-diamine (C₄H₄Br₂N₄) differs in bromine placement and includes amino groups. The 3,6-dibromo configuration directs reactivity toward nucleophilic substitution (SNAr) at the 4- and 5-positions, whereas 4,5-dibromopyridazine favors functionalization at the 3- and 6-positions. This positional variance impacts regioselectivity in annulation reactions, as seen in the synthesis of thieno-pyrido-pyridazine systems .

Fused-Ring Derivatives

- [1,2,5]Thiadiazolo[3,4-d]pyridazine (4,7-dibromo derivative) :

This fused heterocycle combines a pyridazine core with a thiadiazole ring, creating an ultra-electron-deficient system. The electron-withdrawing thiadiazole moiety enhances reactivity in SNAr reactions compared to 4,5-dibromopyridazine. For example, it undergoes efficient substitution with amines or thiols at the 4- and 7-positions, enabling applications in optoelectronic materials . - [1,2,5]Selenadiazolo[3,4-d]pyridazin-4(5H)-one: Substituting sulfur with selenium introduces larger atomic orbitals, altering electronic properties. However, selenium’s lower electronegativity reduces oxidative stability relative to sulfur analogs .

Substituted Derivatives

- 4,5-Dibromo-2-phenylpyridazin-3-one (C₁₀H₆Br₂N₂O): The addition of a phenyl group at the 2-position and a ketone at the 3-position increases steric bulk and polarity. This derivative exhibits reduced solubility in nonpolar solvents compared to unsubstituted 4,5-dibromopyridazine, limiting its utility in certain coupling reactions .

Reactivity and Functionalization

- Cross-Coupling Reactions: 4,5-Dibromopyridazine undergoes Suzuki couplings with aryl boronic acids at both bromine sites, enabling symmetrical biaryl structures. In contrast, fused derivatives like 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine show selective mono-substitution due to steric hindrance from the fused ring .

- Nucleophilic Aromatic Substitution (SNAr) :

The electron-deficient nature of 4,5-dibromopyridazine allows SNAr with amines or alkoxides. Thiadiazolo-fused analogs exhibit faster substitution rates owing to enhanced electron deficiency .

Stability and Physicochemical Properties

| Compound | Melting Point (°C) | Solubility | Thermal Stability |

|---|---|---|---|

| 4,5-Dibromopyridazine | 142–144 | Moderate in DMF, DCM | Stable up to 200°C |

| 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine | 278–280 | Poor in water | Decomposes at 300°C |

| 4,5-Dibromo-2-phenylpyridazin-3-one | 189–191 | Low in hexane | Stable up to 180°C |

Biological Activity

4,5-Dibromopyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of bromine atoms at the 4 and 5 positions of the pyridazine ring, contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of 4,5-dibromopyridazine, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

4,5-Dibromopyridazine has the molecular formula C4H2Br2N2 and a molecular weight of approximately 221.89 g/mol. The presence of bromine substituents significantly influences its lipophilicity and reactivity, which are critical for biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of dibromopyridazine exhibit notable antimicrobial properties. For example, studies on related compounds have shown that they can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Inhibition of Kinases

Recent studies have highlighted the potential of dibromopyridazine derivatives as inhibitors of lipid kinases. For instance, CVM-05–002, a compound related to dibromopyridazine, demonstrated significant inhibitory activity against phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), with IC50 values reported at 270 nM for PI5P4Kα and 1.69 µM for PI5P4Kβ . This suggests that dibromopyridazines may serve as scaffolds for developing potent kinase inhibitors.

Structure-Activity Relationships (SAR)

The SAR studies conducted on dibromopyridazine derivatives have revealed critical insights into how modifications at different positions can enhance or reduce biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 3 | Increased potency against certain targets |

| Variation in halogen type | Altered lipophilicity and selectivity |

| Ring substitutions | Enhanced binding affinity to enzymes |

These findings emphasize the importance of structural modifications in optimizing biological activity.

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of dibromopyridazine derivatives demonstrated their effectiveness against various bacterial strains. The compounds were tested using standard agar diffusion methods, yielding zones of inhibition comparable to established antibiotics .

Case Study 2: Kinase Inhibition

In another study investigating kinase inhibition, CVM-05–002 was identified as a potent inhibitor through high-throughput screening assays. Its ability to selectively inhibit PI5P4Kα over PI5P4Kβ suggests potential therapeutic applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.